molecular formula C20H6I4Na2O5H2O<br>C20H8I4O5 B097352 Tetraiodofluorescein CAS No. 15905-32-5

Tetraiodofluorescein

Cat. No. B097352
CAS RN: 15905-32-5
M. Wt: 835.9 g/mol
InChI Key: OALHHIHQOFIMEF-UHFFFAOYSA-N
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Description

Tetraiodofluorescein is a derivative of fluorescein, a synthetic organic compound with a molecular structure that includes iodine atoms. While the provided papers do not directly discuss tetraiodofluorescein, they do provide insights into related compounds such as tetranitrofluorescein (TNF) and tetrabromofluorescein (TBF). These compounds are part of the hydroxyxanthene series and exhibit unique spectral properties due to their structural modifications[“] [“].

Synthesis Analysis

The synthesis of tetraiodofluorescein is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the halogenation of fluorescein. For example, the synthesis of TBF might involve the substitution of hydrogen atoms with bromine atoms in the fluorescein molecule. The synthesis process can be influenced by various factors, including the choice of solvents and reagents, reaction temperature, and reaction time[“].

Molecular Structure Analysis

The molecular structure of tetraiodofluorescein would be characterized by the presence of four iodine atoms attached to the xanthene ring of fluorescein. This structural modification can significantly affect the compound's spectral properties. For instance, TNF exhibits a type of tautomerism that is detected by various spectral methods, and this behavior is likely to be influenced by the nitro groups present in its structure[“].

Chemical Reactions Analysis

The chemical reactions of tetraiodofluorescein would involve its interaction with other molecules and ions in solution. The papers discuss the behavior of TNF in different solvents and its dissociation and tautomerism. TNF shows a tendency to form a lactone structure, which is colorless, and a deeply colored structure with non-ionized carboxylic and ionized hydroxylic groups[“]. These reactions are indicative of the complex behavior that tetraiodofluorescein might also exhibit in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraiodofluorescein can be inferred from the properties of related compounds. TNF, for example, has specific pKa values in different solvents, indicating its acid-base behavior in solution. Its fluorescence spectra also vary depending on the medium, with a notable Stokes shift and fluorescence lifetime in 90% acetone[“]. Similarly, TBF shows strong luminescence intensities in alkaline solutions and has measurable RTP and RTF lifetimes and polarization[“]. These properties suggest that tetraiodofluorescein would also have distinct luminescence characteristics and solubility profiles influenced by its iodine substituents.

Scientific research applications

Enzyme Activity Modulation

Tetraiodofluorescein (TIF) has been studied for its effects on enzyme activities. One notable research shows that TIF increases the activity of aspartate transcarbamylase (ATCase) at very low concentrations. However, at higher concentrations, it decreases the enzyme's activity. This indicates TIF's potential as a modulator for enzyme activities, with both activating and inhibiting effects depending on the concentration (Jacobsberg et al., 1973).

Protein-Binding and Fluorimetry

Inhibition of Yeast Hexokinase

TIF has also been identified as an effective inhibitor of yeast hexokinase, exhibiting competitive inhibition relative to MgATP2- and noncompetitive inhibition of glucose binding. This finding is significant for understanding the kinetic mechanism of hexokinase and its potential modulation by substances like TIF (Yip & Rudolph, 1976).

Catalytic Kinetics in Chemical Reactions

Research on the catalytic abilities of TIF in the Sandell-Kolthoff reaction revealed its potential in analytical applications, such as kinetic-oscillopolarography. This study provides insight into the use of TIF in chemical analyses and its potential as a catalyst in specific reactions (B. Ya, 1996).

Fluorometric Determination of Periodate

TIF's application in fluorometric methods was demonstrated in the determination of periodate. The method showed a linear response under optimum conditions, indicating TIF's utility in specific analytical processes, such as the detection of periodate in various samples (Jie et al., 2002).

properties

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALHHIHQOFIMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16423-68-0 (Parent)
Record name Erythrosine, phenolic
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7044843
Record name C.I. Solvent Red 140
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Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red powder or granules., Solid
Record name ERYTHROSINE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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Solubility

0.7 mg/mL
Record name Erythrosine
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Product Name

Tetraiodofluorescein

CAS RN

15905-32-5
Record name 2′,4′,5′,7′-Tetraiodofluorescein
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Record name Erythrosine, phenolic
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Record name Iodeosin
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-
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Record name C.I. Solvent Red 140
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Record name 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name TETRAIODOFLUORESCEIN
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Record name Erythrosine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

303 °C
Record name Erythrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

Antibody (2 mg) was dissolved in 2 ml of 1% NaHCO3 pH 8.6, and a 20-ul aliquot of a solution of 1 mg/ml 4-dimethylaminoazobenzene-4'-isothiocyanate in dimethylformamide (DMF) added. The mixture was stirred overnight, then desalted on a Sephadex G-25 (coarse) column (1×30 cm). The ultraviolet-and visible spectrum of the conjugate was compared to that of DAB and antibody alone, to determine the degree of substitution. An erythrosin-antibody conjugate was prepared the same way, except the concentration of the erythrosin-isothiocyanate in DMF was 2.5 mg/ml.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraiodofluorescein
Reactant of Route 2
Tetraiodofluorescein
Reactant of Route 3
Tetraiodofluorescein
Reactant of Route 4
Tetraiodofluorescein
Reactant of Route 5
Tetraiodofluorescein
Reactant of Route 6
Tetraiodofluorescein

Citations

For This Compound
1,250
Citations
AS Jennings, SL Schwartz, NJ Balter, D Gardner… - Toxicology and applied …, 1990 - Elsevier
Erythrosine (FD&C Red Dye No. 3) is a tetraiodinated derivative of fluorescein. Rats fed a 4% erythrosine diet for 30 months beginning in utero have an increased incidence of thyroid …
Number of citations: 63 www.sciencedirect.com
M RUIZ, SH INGBAR - Endocrinology, 1982 - academic.oup.com
Studies were performed to determine the effects of erythrosine (2′,4′,5′,7′-tetraiodofluorescein; FD&C red no. 3), a widely used coloring agent for foods and pharmaceutical …
Number of citations: 30 academic.oup.com
DF Gardner, RD Utiger, SL Schwartz, P Witorsch… - Toxicology and applied …, 1987 - Elsevier
Erythrosine (Er), a tetraiodinated derivative of fluorescein, is a coloring agent widely used in foods, cosmetics, and pharmaceutical products. Because of its high iodine content and …
Number of citations: 43 www.sciencedirect.com
BP Yip, FB Rudolph - Journal of Biological Chemistry, 1976 - Elsevier
The dye tetraiodofluorescein (TIF) was found to be an effective inhibitor of yeast hexokinase. It is a competitive inhibitor relative to MgATP2- and a noncompetitive inhibitor of glucose …
Number of citations: 18 www.sciencedirect.com
LB Jacobsverg, ER Kantrowitz, WN Lipscomb - Journal of Biological …, 1975 - ASBMB
… tetraiodofluorescein binding sites successfully predicts the changes in the tetraiodofluorescein-… dye are explained if the binding of a single tetraiodofluorescein molecule to one of the six …
Number of citations: 55 www.jbc.org
T Sakai, N Teshima, T Kato, S Katoh… - Journal of Flow …, 2011 - jstage.jst.go.jp
… In this study, we found that tetraiodofluorescein (TIF) reacts with albumin to show quenching and the negative intensity is in proportion to the albumin concentration. The proposed FIA …
Number of citations: 2 www.jstage.jst.go.jp
LL Somerville, FA Quiocho - Biochimica et Biophysica Acta (BBA) …, 1977 - Elsevier
… were conducted on creatine kinase: tetraiodofluorescein complex plus added ligand in … :tetraiodofluorescein complex in the reference cell. If in the sample cell the tetraiodofluorescein …
Number of citations: 36 www.sciencedirect.com
ER Kantrowitz, LB Jacobsberg… - Proceedings of the …, 1977 - National Acad Sciences
… dye tetraiodofluorescein activate … tetraiodofluorescein-induced activation. Thus, a relationship is demonstrated between the internal mechanisms by which ATP and tetraiodofluorescein …
Number of citations: 21 www.pnas.org
LJ Duvall, ETG Sowers, CJ Graham, F Jutton… - … Acta Part A: Molecular …, 2023 - Elsevier
Intermolecular interactions in buffered aqueous solution between the polycation, poly(2-(trimethylamino)ethyl methacrylate) chloride (pTMAEMC) and two anionic xanthene dyes, 2′, 7…
Number of citations: 1 www.sciencedirect.com
M Yoshino, Y Kawamura - Biochimica et Biophysica Acta (BBA) …, 1978 - Elsevier
A kinetic study has been performed on the inhibition of the chicken erythrocyte AMP deaminase (AMP aminohydrolase, EC 3.5.4.6) reaction by tetraiodofluorescein and Rose Bengal. …
Number of citations: 8 www.sciencedirect.com

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